molecular formula C23H22N2O7S B6520863 N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]ethanediamide CAS No. 896323-25-4

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]ethanediamide

Cat. No.: B6520863
CAS No.: 896323-25-4
M. Wt: 470.5 g/mol
InChI Key: TWVVFSVYMSAUDQ-UHFFFAOYSA-N
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Description

N-[(2H-1,3-Benzodioxol-5-yl)methyl]-N'-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]ethanediamide is a structurally complex molecule featuring a benzodioxole moiety, a furan ring, and a tosyl (p-toluenesulfonyl) group linked via an ethanediamide backbone. The ethanediamide (C₂H₄N₂O₂) core facilitates hydrogen bonding, a critical feature for interactions with biological targets such as enzymes or receptors .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O7S/c1-15-4-7-17(8-5-15)33(28,29)21(19-3-2-10-30-19)13-25-23(27)22(26)24-12-16-6-9-18-20(11-16)32-14-31-18/h2-11,21H,12-14H2,1H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWVVFSVYMSAUDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]ethanediamide is a complex organic compound with significant potential in pharmacological applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a benzodioxole ring , a furan moiety , and an ethanediamide linkage . The synthesis typically involves:

  • Formation of the Benzodioxole Ring : Achieved through cyclization reactions involving catechol and formaldehyde.
  • Furan Introduction : Utilizes Friedel-Crafts acylation to attach the furan ring.
  • Oxalamide Linkage Formation : Involves reacting the benzodioxole derivative with oxalyl chloride followed by the furan derivative.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:

  • Enzymes : Modulating their activity can lead to altered metabolic pathways.
  • Receptors : Binding to receptors may influence cellular signaling and physiological responses.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of related compounds with similar structures. For instance, derivatives containing benzodioxole and furan rings have shown varying degrees of activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

CompoundTarget OrganismMIC (µg/mL)
Compound ABacillus subtilis32
Compound BEscherichia coli64
Compound CPichia pastoris16

These findings suggest that modifications in the structure can enhance or diminish antimicrobial efficacy.

Anticancer Activity

Research indicates that compounds with similar scaffolds exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. For example, a study demonstrated that modifications in the benzodioxole structure led to increased cytotoxicity against various cancer cell lines.

Case Studies

  • Neuroprotective Effects : A study investigated the neuroprotective effects of related compounds in models of neurodegenerative diseases like Alzheimer's. The results indicated that these compounds could reduce oxidative stress and inflammation in neuronal cells, suggesting potential therapeutic applications.
  • Anti-inflammatory Activity : Another case study focused on the anti-inflammatory properties of compounds derived from this scaffold. The results showed significant inhibition of pro-inflammatory cytokines in vitro, indicating a mechanism that may be beneficial for treating chronic inflammatory conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Functional Group Variations

The compound’s closest structural analogs include:

Compound Name Molecular Formula (Estimated) Key Functional Groups Biological Activity (Reported/Inferred) Solubility (Predicted)
Target Compound C₂₄H₂₅N₂O₇S Benzodioxol, Furan, Tosyl, Ethanediamide Protease inhibition (hypothetical) Moderate (DMF/THF)
(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide derivatives C₁₇H₁₂N₂O₃S Thiazolidinone, Benzamide Antimicrobial, Anticancer Low (DCM/EtOAc)
N-Phenyl-2-furohydroxamic acid C₁₁H₁₁NO₃ Furan, Hydroxamic acid Antioxidant (DPPH/β-carotene assays) High (Polar solvents)
N-{2-(1,3-Benzodioxol-5-yl)-2-[4-(4-Fluorophenyl)-1-piperazinyl]ethyl}-N′-(tetrahydro-2-furanylmethyl)ethanediamide C₂₇H₃₁FN₃O₅ Benzodioxol, Piperazine, Fluorophenyl, Ethanediamide CNS modulation (hypothetical) Low (Chloroform)
(S)-N-[(2R,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide C₄₃H₅₃N₅O₅ Phenoxy, Tetrahydro-pyrimidinyl, Hydroxy Antiviral (speculative) Very Low (Lipophilic)

Key Observations :

  • Functional Groups: The target compound’s tosyl group distinguishes it from analogs like hydroxamic acids (e.g., ) or thiazolidinones (e.g., ), which prioritize hydrogen-bond donors or Michael acceptors for activity. The ethanediamide backbone is shared with , but the latter’s piperazine and fluorophenyl groups suggest divergent pharmacokinetics (e.g., blood-brain barrier penetration).
  • Biological Activity : While the hydroxamic acid derivatives in exhibit antioxidant properties via radical scavenging, the target compound’s sulfonamide group may favor enzyme inhibition (e.g., carbonic anhydrase or matrix metalloproteinases) due to its electron-withdrawing nature.
Physicochemical Properties
  • Solubility : The tosyl group in the target compound likely reduces aqueous solubility compared to hydroxamic acids (e.g., ), which benefit from ionizable hydroxylamine groups. However, the ethanediamide moiety may enhance solubility in polar aprotic solvents like DMF or THF relative to highly lipophilic analogs (e.g., ).
  • Molecular Weight : At ~509 g/mol (estimated), the target compound exceeds the ideal range for oral bioavailability (typically <500 g/mol), contrasting with smaller analogs like (~324 g/mol) but aligning with CNS-targeted molecules (e.g., ).

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